

5-Bromopyridine-3-sulfonamide: A Versatile Scaffold for Modern Drug Discovery

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Compound of Interest

Compound Name: 5-Bromopyridine-3-sulfonamide

Cat. No.: B1281076

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-3-sulfonamide is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, comprising a pyridine ring substituted with both a bromine atom and a sulfonamide moiety, offer a versatile platform for the synthesis of a diverse array of complex molecules. The bromine atom serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups. The sulfonamide group, a well-established pharmacophore, can participate in crucial hydrogen bonding interactions with biological targets.^[1] This combination makes **5-bromopyridine-3-sulfonamide** an attractive starting material for the development of novel therapeutics, particularly in the area of kinase inhibitors.^[2] This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of **5-bromopyridine-3-sulfonamide** as a synthetic building block.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of **5-bromopyridine-3-sulfonamide** is essential for its effective use in synthesis. The key properties are summarized in the table below.

Property	Value	Reference
CAS Number	62009-33-0	[3]
Molecular Formula	C ₅ H ₅ BrN ₂ O ₂ S	[3]
Molecular Weight	237.07 g/mol	[3]
Melting Point	171-173 °C	[4]
Boiling Point	396.7 °C at 760 mmHg	[4]
Flash Point	171 °C	[4]
InChIKey	ZJAYGKNATMSZHZ- UHFFFAOYSA-N	[4]
SMILES	C1=C(C=NC=C1S(=O) (=O)N)Br	[4]

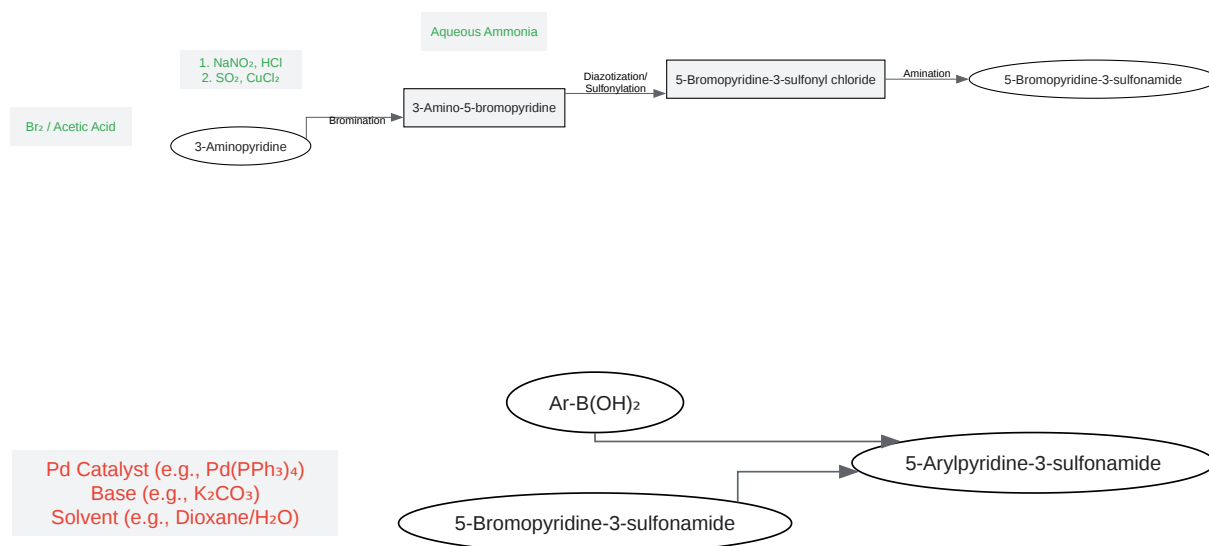
Spectral Data Summary

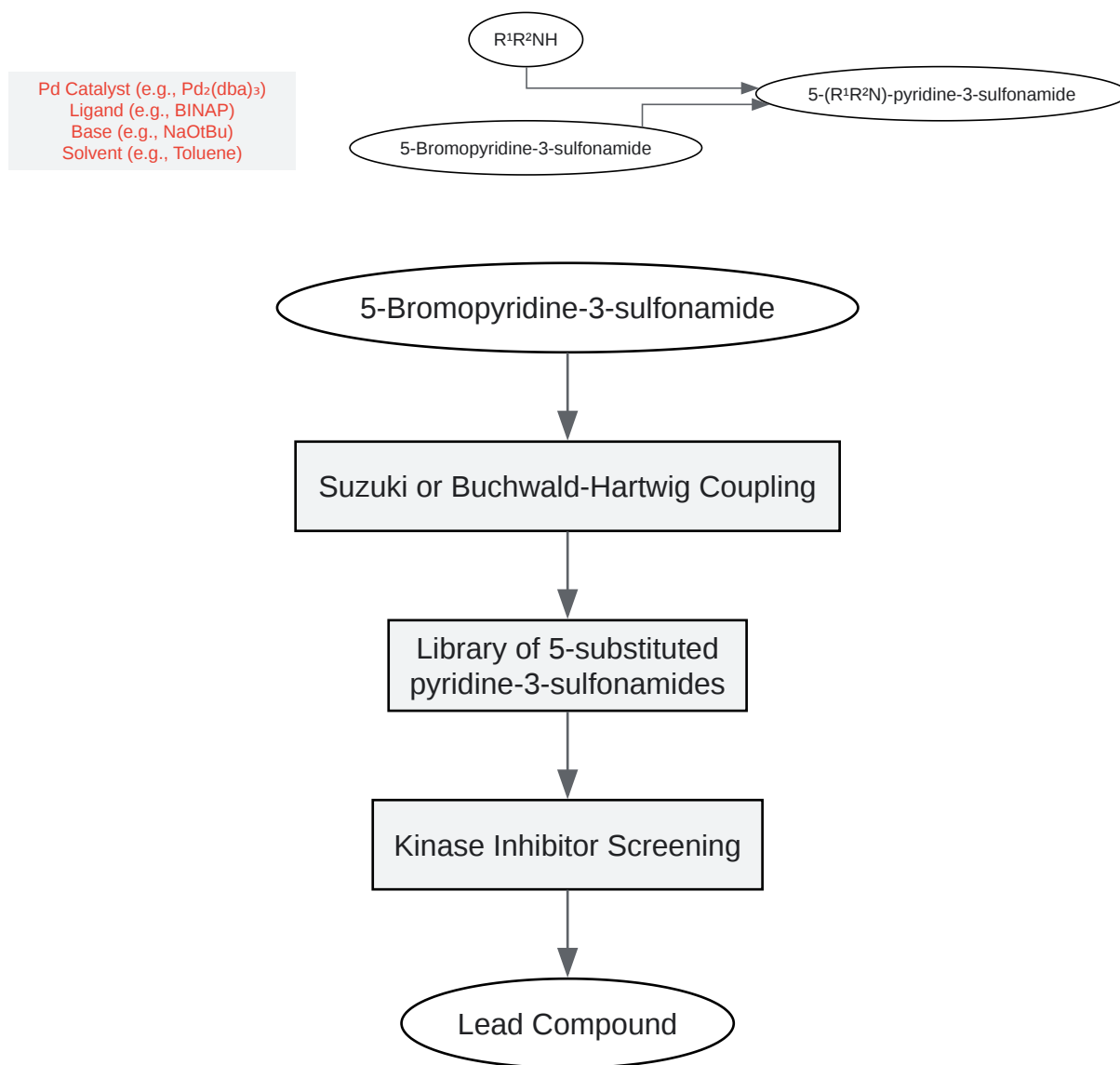
While a complete set of high-resolution spectra for **5-bromopyridine-3-sulfonamide** is not readily available in a single public source, the expected spectral characteristics can be inferred from data on closely related compounds.

Spectroscopy	Expected Characteristics
^1H NMR	Aromatic protons on the pyridine ring would appear in the range of 7.0-9.0 ppm. The sulfonamide protons (NH_2) would likely appear as a broad singlet.[5]
^{13}C NMR	Carbon atoms of the pyridine ring would resonate in the aromatic region (120-160 ppm). [6]
FT-IR (cm^{-1})	Characteristic peaks for N-H stretching of the sulfonamide (around $3300\text{-}3400\text{ cm}^{-1}$), S=O stretching (asymmetric and symmetric, around $1350\text{-}1310\text{ cm}^{-1}$ and $1170\text{-}1150\text{ cm}^{-1}$, respectively), and C=C/C=N stretching of the pyridine ring.[6][7]
Mass Spectrometry	The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for bromine.

Synthesis of 5-Bromopyridine-3-sulfonamide

A plausible and efficient synthetic route to **5-bromopyridine-3-sulfonamide** commences with the commercially available 3-aminopyridine. The synthesis involves a three-step sequence: bromination, diazotization followed by sulfonyl chloride formation, and subsequent amination to yield the final product.





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